2-(3,5-Dimethoxybenzoyl)-6-methylpyridine
Overview
Description
2-(3,5-Dimethoxybenzoyl)-6-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound features a pyridine ring substituted with a 3,5-dimethoxybenzoyl group and a methyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2’-deoxy-2’-[(3,5-dimethoxybenzoyl)amino]-n-[(1r)-1,2,3,4-tetrahydro-1-naphthalenyl]adenosine, have been found to interact with glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in the glycolytic pathway .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
If it does interact with glyceraldehyde-3-phosphate dehydrogenase as suggested, it could potentially influence the glycolytic pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine . .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethoxybenzoyl)-6-methylpyridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which is involved in glycolysis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In cancer cells, for example, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can also affect cellular metabolism by modulating the activity of key metabolic enzymes. Furthermore, this compound has been shown to induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting their activity . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound may influence cellular signaling pathways by altering the phosphorylation status of key signaling proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity. These findings highlight the importance of dosage optimization in the development of this compound as a potential therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability and clearance from the body. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxybenzoyl)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(3,5-Dimethoxybenzoyl)-6-carboxypyridine.
Reduction: 2-(3,5-Dimethoxybenzyl)-6-methylpyridine.
Substitution: Various substituted benzoylpyridines depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethoxybenzoyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine: Similar structure but with different substitution pattern on the benzoyl ring.
2-(3,5-Dimethoxybenzoyl)-4-methylpyridine: Similar structure but with the methyl group on a different position of the pyridine ring.
Uniqueness
2-(3,5-Dimethoxybenzoyl)-6-methylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethoxybenzoyl group and the 6-methyl group on the pyridine ring can result in distinct properties compared to other benzoylpyridines.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-5-4-6-14(16-10)15(17)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYQPJGEJNVBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221199 | |
Record name | (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-21-8 | |
Record name | (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.